3-piperidin-4-yl-1h-indol-5-ol
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Overview
Description
3-piperidin-4-yl-1h-indol-5-ol is a compound that features both an indole and a piperidine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The piperidine ring is a common structural motif in many pharmaceuticals, contributing to the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through various methods, including reductive amination or cyclization reactions .
Industrial Production Methods
Industrial production of 3-piperidin-4-yl-1h-indol-5-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-yl-1h-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
3-piperidin-4-yl-1h-indol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-piperidin-4-yl-1h-indol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to multiple receptors with high affinity, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Piperidine: A simple piperidine ring without the indole moiety.
Indole-3-carbinol: An indole derivative with anticancer properties
Uniqueness
3-piperidin-4-yl-1h-indol-5-ol is unique due to the combination of the indole and piperidine rings, which may confer enhanced biological activity and therapeutic potential compared to compounds with only one of these structural motifs .
Properties
CAS No. |
62555-50-4 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-indol-5-ol |
InChI |
InChI=1S/C13H16N2O/c16-10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-2,7-9,14-16H,3-6H2 |
InChI Key |
XOYQYCDKGORDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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